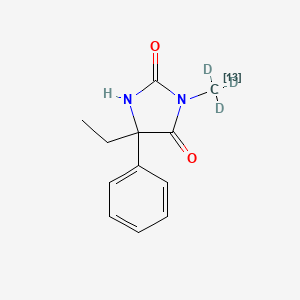
5-ethyl-5-phenyl-3-(trideuterio(113C)methyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-5-phenyl-3-(trideuterio(113C)methyl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, a class of compounds known for their diverse applications in medicinal chemistry and materials science. This compound is characterized by the presence of an ethyl group, a phenyl group, and a trideuterio(113C)methyl group attached to the imidazolidine-2,4-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-5-phenyl-3-(trideuterio(113C)methyl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl phenyl ketone with trideuterio(113C)methylamine and glyoxal in the presence of a base such as sodium hydroxide. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired imidazolidine-2,4-dione derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
5-ethyl-5-phenyl-3-(trideuterio(113C)methyl)imidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with higher oxidation states, while reduction can produce fully reduced imidazolidine derivatives.
科学的研究の応用
5-ethyl-5-phenyl-3-(trideuterio(113C)methyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
作用機序
The mechanism of action of 5-ethyl-5-phenyl-3-(trideuterio(113C)methyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trideuterio(113C)methyl group may enhance the compound’s stability and alter its metabolic pathways, contributing to its unique properties.
類似化合物との比較
Similar Compounds
5-ethyl-5-methylimidazolidine-2,4-dione: Similar in structure but with a methyl group instead of a phenyl group.
5-ethyl-5-phenylimidazolidine-2,4-dione: Lacks the trideuterio(113C)methyl group.
5-ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione: Contains a methoxy-methylphenyl group instead of a phenyl group.
Uniqueness
The uniqueness of 5-ethyl-5-phenyl-3-(trideuterio(113C)methyl)imidazolidine-2,4-dione lies in the presence of the trideuterio(113C)methyl group, which imparts distinct chemical and physical properties. This modification can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
222.26 g/mol |
IUPAC名 |
5-ethyl-5-phenyl-3-(trideuterio(113C)methyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2+1D3 |
InChIキー |
GMHKMTDVRCWUDX-JVXUGDAPSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])N1C(=O)C(NC1=O)(CC)C2=CC=CC=C2 |
正規SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


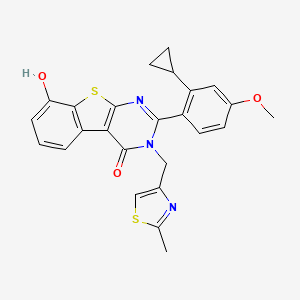
![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)
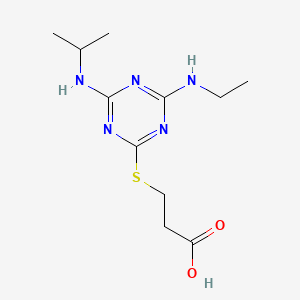
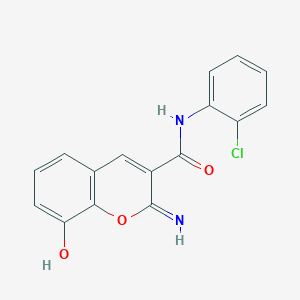
![(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-18,21-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-45-(hydroxymethyl)-12,42-bis(1H-imidazol-4-ylmethyl)-27,33-dimethyl-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontane-6-carboxamide](/img/structure/B12371095.png)
![[1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)


![[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate](/img/structure/B12371117.png)
![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)
![methyl N-[(Z,7S)-8-[4-[(2Z)-hexa-2,5-dienyl]-1,3-thiazol-2-yl]-7-hydroxy-8-methyl-3-methylidenenon-4-enyl]carbamate](/img/structure/B12371122.png)
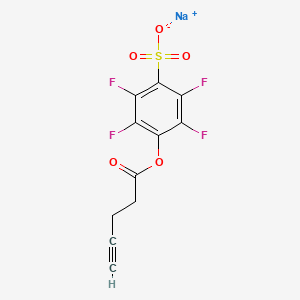
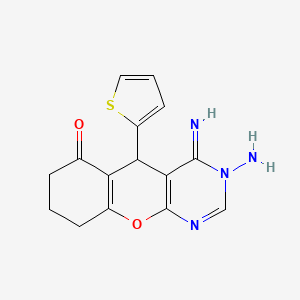
![3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide](/img/structure/B12371138.png)
